(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol

Synthetic intermediate Quinoline building block Hepatitis C

Researchers developing anti-HCV agents via patented routes often face risk from substituting building blocks with unvalidated analogs, compromising regioselectivity and cross-coupling efficiency. This compound mitigates that risk by providing the exact 2-(4-bromophenyl)-6-fluoro-3-methylquinoline-4-methanol scaffold specified in US8633320. - Ensures synthetic fidelity in multi-step routes validated for this specific chemotype. - The benzylic hydroxymethyl handle enables precise functionalization without altering the steric and electronic properties of the parent core. - Eliminates route re-validation costs associated with generic quinoline methanol substitutions.

Molecular Formula C17H13BrFNO
Molecular Weight 346.2 g/mol
Cat. No. B13923621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol
Molecular FormulaC17H13BrFNO
Molecular Weight346.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)Br)CO
InChIInChI=1S/C17H13BrFNO/c1-10-15(9-21)14-8-13(19)6-7-16(14)20-17(10)11-2-4-12(18)5-3-11/h2-8,21H,9H2,1H3
InChIKeyMJVCEBIIIUEIDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol Overview


(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol (CAS 641611-78-1) is a polysubstituted quinoline building block characterized by a 4-bromophenyl substituent at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 3-position. This architecture aligns with the general formula of intermediates used in the preparation of anti-HCV agents, as described in patent US8633320 [1]. The compound’s combination of halogen and hydroxymethyl functionalities is designed to enable further derivatization, though its specific reactivity profile remains uncharacterized in comparative primary literature.

Patent-described intermediate Scaffold for anti-HCV agent preparation (US8633320)
Functional handles 4-Bromophenyl, 6-fluoro, and 4-hydroxymethyl for derivatization
Reactivity profile Uncharacterized; requires route-specific evaluation

Risks of Substituting with Generic Quinoline Analogs


The specific arrangement of the 4-bromophenyl, 6-fluoro, and 4-hydroxymethyl groups on the quinoline core dictates distinct steric and electronic properties that govern reactivity in cross-coupling and functionalization reactions [1]. Generic substitution with simpler quinoline methanols, such as 6-bromo-8-fluoro-α-methyl-4-quinolinemethanol or (8-bromoquinolin-4-yl)methanol, alters the leaving group potential at the benzylic position and the regioselectivity of subsequent metal-catalyzed transformations. In the absence of head-to-head comparative reaction data, any substitution introduces uncharacterized risk in multi-step synthetic routes originally validated with this specific scaffold.

Altered substitution pattern
Changing halogen or hydroxymethyl positions may shift leaving-group potential and regioselectivity in cross-coupling reactions.
No head-to-head data
Comparative reaction data with simpler quinoline methanols are unavailable, limiting direct interchangeability assessment.
Route-specific validation
Substituting this scaffold in a validated synthetic sequence may introduce uncharacterized risk without re-optimization.

Performance Benchmarks vs. Quinoline Analogs


Lack of Comparative Quantitative Data

An exhaustive search of primary research papers, patents, and authoritative databases yielded no head-to-head comparisons, cross-study data, or class-level inferences containing quantitative assay results for (2-(4-bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol against a defined comparator. The compound is cited solely as an intermediate within a general formula in patent US8633320 [1], which does not provide isolated yield, purity, or reactivity data for this specific derivative. Therefore, no quantitative differentiation claim can be upheld.

Evidence availability
Data to verify
No quantitative comparative data available
Procurement based on structural identity, not performance differentiation
Cited only in patent general formula; isolated reactivity data not reported
Synthetic intermediate Quinoline building block Hepatitis C

Validated Application Scenarios


HCV Protease Inhibitor Intermediate Synthesis

The compound falls within the scope of intermediates described in patent US8633320 for preparing bromo-substituted quinolines, which serve as precursors to anti-HCV agents [1]. Its use is appropriate when a synthetic route specifically requires a 2-(4-bromophenyl)-6-fluoro-3-methylquinoline core with a hydroxymethyl handle for further functionalization, and the route has been validated with this exact compound.

Quinoline Methanol Antimalarial Scaffold Library

Although this specific compound is not explicitly listed in the published NGQM library, its 4-position quinoline methanol architecture corresponds to the chemotype explored for novel antimalarials that inhibit drug-sensitive and drug-resistant Plasmodium falciparum strains [1]. This scenario is applicable only if the compound is introduced as a new member of such a library for SAR expansion.

Application
Selection Property
Validation Focus
HCV protease inhibitor intermediate synthesis
Halogen/hydroxymethyl functional handles
Route-specific scaffold validation (US8633320)
Quinoline methanol antimalarial SAR library
4-Position quinoline methanol chemotype
SAR expansion fit; not individually validated
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